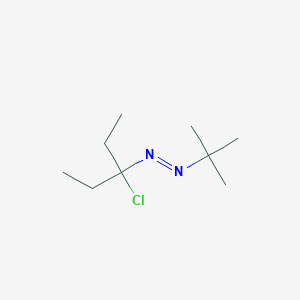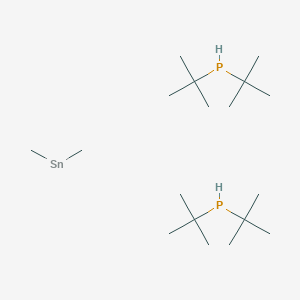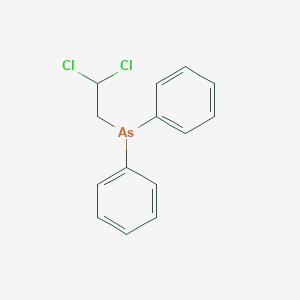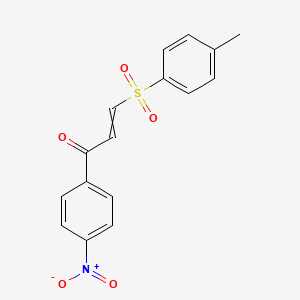![molecular formula C10H14N2O B14615738 N-Ethyl-N-[(pyridin-3-yl)methyl]acetamide CAS No. 57786-20-6](/img/structure/B14615738.png)
N-Ethyl-N-[(pyridin-3-yl)methyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Ethyl-N-[(pyridin-3-yl)methyl]acetamide is a chemical compound that belongs to the class of amides It is characterized by the presence of an ethyl group, a pyridin-3-yl group, and an acetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-[(pyridin-3-yl)methyl]acetamide can be achieved through several methods. One common approach involves the reaction of pyridin-3-ylmethylamine with ethyl acetate in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and can be completed within a few hours. Another method involves the use of N-ethylacetamide and pyridin-3-ylmethyl chloride, which react in the presence of a base like sodium hydroxide to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Catalysts and solvents used in the synthesis are often recycled to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
N-Ethyl-N-[(pyridin-3-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The ethyl group or the pyridin-3-yl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
N-Ethyl-N-[(pyridin-3-yl)methyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can serve as a ligand in biochemical assays to study protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-Ethyl-N-[(pyridin-3-yl)methyl]acetamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes or receptors. The pyridin-3-yl group can facilitate binding to target proteins, while the ethyl and acetamide groups can modulate the compound’s pharmacokinetic properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Methyl-N-[(pyridin-3-yl)methyl]acetamide
- N-Ethyl-N-[(pyridin-2-yl)methyl]acetamide
- N-Ethyl-N-[(pyridin-4-yl)methyl]acetamide
Uniqueness
N-Ethyl-N-[(pyridin-3-yl)methyl]acetamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the pyridinyl group (at the 3-position) can affect the compound’s binding affinity to molecular targets and its overall stability.
Eigenschaften
CAS-Nummer |
57786-20-6 |
|---|---|
Molekularformel |
C10H14N2O |
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
N-ethyl-N-(pyridin-3-ylmethyl)acetamide |
InChI |
InChI=1S/C10H14N2O/c1-3-12(9(2)13)8-10-5-4-6-11-7-10/h4-7H,3,8H2,1-2H3 |
InChI-Schlüssel |
AQDFWINLMCRKFU-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC1=CN=CC=C1)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14615656.png)
![3,7-Dimethylpyrimido[5,4-g]pteridine-2,4,6,8(1H,3H,7H,9H)-tetrone](/img/structure/B14615660.png)
![4-[(Z)-(4-Methylphenyl)-ONN-azoxy]phenyl prop-2-enoate](/img/structure/B14615661.png)

![2-[(6-Chloro-2H-1,3-benzodioxol-5-yl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14615695.png)


![5-Methyl-3-oxabicyclo[3.2.0]heptan-2-one](/img/structure/B14615703.png)


![(Pyridin-3-yl)methyl {4-[(butan-2-yl)sulfanyl]phenyl}carbamate](/img/structure/B14615719.png)
![(2R,3R,4R,5R)-2-(5-carbamoyl-2H-pyridin-1-yl)-5-[[(2R,3R,4R)-3,4-dihydroxy-1-[hydroxy(phosphonooxy)phosphoryl]oxy-5-oxopentan-2-yl]oxymethyl]-4-hydroxyoxolan-3-olate](/img/structure/B14615722.png)


